molecular formula C8H10N2O3 B8626458 2-Diazonio-1-methoxy-3-oxohepta-1,6-dien-1-olate CAS No. 62344-19-8

2-Diazonio-1-methoxy-3-oxohepta-1,6-dien-1-olate

Cat. No. B8626458
M. Wt: 182.18 g/mol
InChI Key: MJLVEWMZMFIJJG-UHFFFAOYSA-N
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Patent
US04094886

Procedure details

A solution of p-toluenesulfonyl azide (592 mg; 3 mmol) in 1 ml of acetonitrile was added at room temperature to a solution of 3-oxo-6-heptenoic acid methyl ester (468 mg; 3 mmol) and triethylamine (306 mg; 3 mmol) in 5 ml of acetonitrile. The mixture was stirred for about 2 hours and the solvent was distilled off under a reduced pressure and the product was dissolved in 50 ml of ether. The solution was washed with a 5% aqueous solution of potassium hydroxide until no color remained in the aqueous phase and was further washed with a saturated aqueous solution of sodium chloride. The ether solution was dried over anhydrous magnesium sulfate and was filtered and condensed under a reduced pressure to obtain 530 mg of 2-diazo-3-oxo-6-heptenoic acid methyl ester as a yellow oily product. The crude product can be purified by distillation under reduced pressure.
Quantity
592 mg
Type
reactant
Reaction Step One
Quantity
468 mg
Type
reactant
Reaction Step One
Quantity
306 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S([N:10]=[N+:11]=[N-])(=O)=O)=CC=1.[CH3:14][O:15][C:16](=[O:24])[CH2:17][C:18](=[O:23])[CH2:19][CH2:20][CH:21]=[CH2:22].C(N(CC)CC)C>C(#N)C>[CH3:14][O:15][C:16](=[O:24])[C:17](=[N+:10]=[N-:11])[C:18](=[O:23])[CH2:19][CH2:20][CH:21]=[CH2:22]

Inputs

Step One
Name
Quantity
592 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-])C
Name
Quantity
468 mg
Type
reactant
Smiles
COC(CC(CCC=C)=O)=O
Name
Quantity
306 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for about 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under a reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the product was dissolved in 50 ml of ether
WASH
Type
WASH
Details
The solution was washed with a 5% aqueous solution of potassium hydroxide until no color
WASH
Type
WASH
Details
was further washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
condensed under a reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C(C(CCC=C)=O)=[N+]=[N-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 530 mg
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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